Cas no 2229398-06-3 (2-(3-bromo-4-hydroxy-5-methoxyphenyl)ethanethioamide)

2-(3-bromo-4-hydroxy-5-methoxyphenyl)ethanethioamide structure
2229398-06-3 structure
商品名:2-(3-bromo-4-hydroxy-5-methoxyphenyl)ethanethioamide
CAS番号:2229398-06-3
MF:C9H10BrNO2S
メガワット:276.150200366974
CID:6035780
PubChem ID:165654656

2-(3-bromo-4-hydroxy-5-methoxyphenyl)ethanethioamide 化学的及び物理的性質

名前と識別子

    • 2-(3-bromo-4-hydroxy-5-methoxyphenyl)ethanethioamide
    • EN300-1925674
    • 2229398-06-3
    • インチ: 1S/C9H10BrNO2S/c1-13-7-3-5(4-8(11)14)2-6(10)9(7)12/h2-3,12H,4H2,1H3,(H2,11,14)
    • InChIKey: SSIGIJAFIPVQQQ-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(=C(C=C(C=1)CC(N)=S)OC)O

計算された属性

  • せいみつぶんしりょう: 274.96156g/mol
  • どういたいしつりょう: 274.96156g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 215
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 87.6Ų

2-(3-bromo-4-hydroxy-5-methoxyphenyl)ethanethioamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1925674-0.1g
2-(3-bromo-4-hydroxy-5-methoxyphenyl)ethanethioamide
2229398-06-3
0.1g
$956.0 2023-09-17
Enamine
EN300-1925674-0.25g
2-(3-bromo-4-hydroxy-5-methoxyphenyl)ethanethioamide
2229398-06-3
0.25g
$999.0 2023-09-17
Enamine
EN300-1925674-5g
2-(3-bromo-4-hydroxy-5-methoxyphenyl)ethanethioamide
2229398-06-3
5g
$3147.0 2023-09-17
Enamine
EN300-1925674-0.05g
2-(3-bromo-4-hydroxy-5-methoxyphenyl)ethanethioamide
2229398-06-3
0.05g
$912.0 2023-09-17
Enamine
EN300-1925674-5.0g
2-(3-bromo-4-hydroxy-5-methoxyphenyl)ethanethioamide
2229398-06-3
5g
$3147.0 2023-06-02
Enamine
EN300-1925674-1g
2-(3-bromo-4-hydroxy-5-methoxyphenyl)ethanethioamide
2229398-06-3
1g
$1086.0 2023-09-17
Enamine
EN300-1925674-2.5g
2-(3-bromo-4-hydroxy-5-methoxyphenyl)ethanethioamide
2229398-06-3
2.5g
$2127.0 2023-09-17
Enamine
EN300-1925674-1.0g
2-(3-bromo-4-hydroxy-5-methoxyphenyl)ethanethioamide
2229398-06-3
1g
$1086.0 2023-06-02
Enamine
EN300-1925674-10.0g
2-(3-bromo-4-hydroxy-5-methoxyphenyl)ethanethioamide
2229398-06-3
10g
$4667.0 2023-06-02
Enamine
EN300-1925674-0.5g
2-(3-bromo-4-hydroxy-5-methoxyphenyl)ethanethioamide
2229398-06-3
0.5g
$1043.0 2023-09-17

2-(3-bromo-4-hydroxy-5-methoxyphenyl)ethanethioamide 関連文献

2-(3-bromo-4-hydroxy-5-methoxyphenyl)ethanethioamideに関する追加情報

Compound CAS No. 2229398-06-3: 2-(3-Bromo-4-Hydroxy-5-Methoxyphenyl)Ethanethioamide

The compound with CAS number 2229398-06-3, known as 2-(3-bromo-4-hydroxy-5-methoxyphenyl)ethanethioamide, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a phenyl ring substituted with bromine, hydroxyl, and methoxy groups, connected to an ethanethioamide moiety. The combination of these functional groups imparts distinctive chemical properties, making it a subject of interest in both academic and industrial research.

Recent studies have highlighted the importance of phenolic compounds in medicinal chemistry, particularly those with multiple substituents. The presence of bromine, hydroxyl, and methoxy groups on the phenyl ring suggests potential antioxidant and anti-inflammatory activities. Additionally, the ethanethioamide group is known to exhibit thiol-like behavior, which can participate in various biochemical reactions. These properties make 2-(3-bromo-4-hydroxy-5-methoxyphenyl)ethanethioamide a promising candidate for drug development.

In terms of synthesis, the compound can be prepared through a multi-step process involving nucleophilic substitution and condensation reactions. The bromine substituent on the phenyl ring plays a crucial role in directing the nucleophilic attack during the synthesis. Researchers have explored various reaction conditions to optimize the yield and purity of this compound, emphasizing its scalability for industrial production.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of 2-(3-bromo-4-hydroxy-5-methoxyphenyl)ethanethioamide with greater accuracy. Molecular docking studies suggest that this compound may bind to specific protein targets involved in inflammatory pathways, indicating its potential as an anti-inflammatory agent. Furthermore, its ability to scavenge free radicals has been validated through in vitro assays, underscoring its antioxidant properties.

The methoxy group on the phenyl ring contributes to the compound's lipophilicity, enhancing its bioavailability when administered orally. This characteristic is particularly advantageous in drug design, where both efficacy and pharmacokinetics are critical factors. Moreover, the hydroxyl group can participate in hydrogen bonding, potentially improving the compound's solubility and stability under physiological conditions.

Despite its promising properties, further research is required to fully understand the pharmacokinetics and toxicity profile of 2-(3-bromo-4-hydroxy-5-methoxyphenyl)ethanethioamide. Preclinical studies are currently underway to evaluate its safety and efficacy in animal models. These studies are expected to provide valuable insights into its therapeutic potential and guide its development into a viable drug candidate.

In conclusion, compound CAS No. 2229398-06-3, or 2-(3-bromo-4-hydroxy-5-methoxyphenyl)ethanethioamide, represents a novel chemical entity with diverse functional groups that confer unique chemical and biological properties. Its potential applications span across pharmaceuticals, agrochemicals, and materials science. As research continues to unravel its full potential, this compound stands at the forefront of innovative chemical discoveries.

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